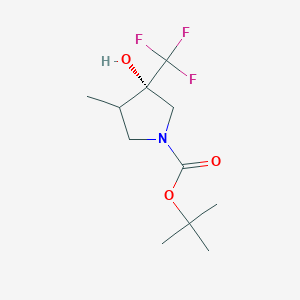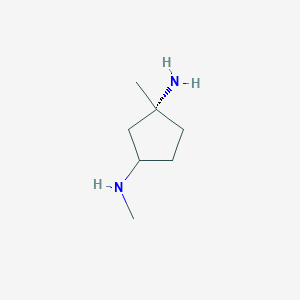![molecular formula C11H11F4NO2 B14792575 5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups This compound is notable for its unique structural features, which include a carboxylic acid group, a secondary amine, and multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide.
Coupling Reactions: The fluorophenyl intermediate is then coupled with a suitable amine to form the desired secondary amine structure.
Final Acidification:
Industrial Production Methods
Industrial production of DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity to certain enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or activation, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trifluoro-DL-leucine: An analog of L-leucine, often used to synthesize highly fluorinated peptides.
3,3,3-Trifluoro-DL-alanine: Another fluorinated amino acid analog with applications in peptide synthesis.
4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A fluorinated valine analog used in similar contexts.
Uniqueness
DL-5,5,5-Trifluoro-4-(4-fluorophenylamino)pentanoic acid stands out due to its combination of trifluoromethyl and fluorophenyl groups, which impart unique chemical properties. These features enhance its stability, reactivity, and potential for diverse applications compared to other fluorinated compounds.
Propiedades
Fórmula molecular |
C11H11F4NO2 |
|---|---|
Peso molecular |
265.20 g/mol |
Nombre IUPAC |
5,5,5-trifluoro-4-(4-fluoroanilino)pentanoic acid |
InChI |
InChI=1S/C11H11F4NO2/c12-7-1-3-8(4-2-7)16-9(11(13,14)15)5-6-10(17)18/h1-4,9,16H,5-6H2,(H,17,18) |
Clave InChI |
LJXLMNVCDZCKFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(CCC(=O)O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14792496.png)

![9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14792517.png)


![(1R,2S,5S,6S)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14792532.png)



![Methyl 4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792546.png)
![[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate](/img/structure/B14792561.png)

![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
